

Soretolide: An Investigational Anticonvulsant Lost to Discontinuation

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Compound of Interest

Compound Name: Soretolide

Cat. No.: B152337

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Soretolide, also known by its development code D-2916, was an investigational anticonvulsant drug candidate under development by the French pharmaceutical company Laboratoires Biocodex. Belonging to the isoxazole class of chemical compounds, **Soretolide** showed a pharmacological profile similar to the established anti-seizure medication carbamazepine in preclinical studies. Despite progressing to Phase II clinical trials for the treatment of epilepsy, its development was ultimately discontinued. Due to its discontinuation, detailed public information regarding its specific chemical structure, discovery, and initial synthesis is not available, precluding an in-depth technical guide.

From the limited available information, **Soretolide** was identified as a potential therapeutic agent for epilepsy.[1][2] In animal models, it demonstrated activity in the maximal electroshock test, a common screening method for anticonvulsant drugs.[1] This activity profile suggested its potential utility in controlling generalized tonic-clonic seizures.

The development of **Soretolide** was part of a broader effort in the early 2000s to identify and develop third-generation antiepileptic drugs.[1] However, for reasons not publicly disclosed, Laboratoires Biocodex halted its development after the completion of Phase II clinical trials.[1] Such discontinuations are common in the pharmaceutical industry and can be due to a variety of factors, including insufficient efficacy, unfavorable side effect profiles, or strategic business decisions.

A comprehensive search for patents filed by Laboratoires Biocodex specifically disclosing the chemical structure and synthesis of **Soretolide** or D-2916 did not yield any specific results.

While numerous patents for isoxazole derivatives as anticonvulsants exist, none could be definitively linked to **Soretolide**. Without the foundational chemical structure, a detailed exposition of its synthesis, including reaction schemes, experimental protocols, and quantitative data, cannot be constructed. Similarly, the specific biological signaling pathways modulated by **Soretolide** remain undisclosed in the public domain.

In conclusion, while **Soretolide** was a promising anticonvulsant candidate that reached mid-stage clinical development, its discontinuation has left a significant gap in the publicly available scientific and technical information. Researchers, scientists, and drug development professionals interested in this compound are therefore limited to the general knowledge that it was an isoxazole derivative with carbamazepine-like activity that was under investigation by Laboratoires Biocodex for the treatment of epilepsy. The core requirements of a detailed technical guide, including quantitative data, experimental protocols, and visualizations of its synthesis and signaling pathways, cannot be fulfilled due to the absence of this proprietary information in the public record.

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References

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- 2. Soretolide (Laboratoires Biocodex) - PubMed [pubmed.ncbi.nlm.nih.gov]
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